molecular formula C23H29N3O2 B258081 2,2-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}propanamide

2,2-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}propanamide

Cat. No.: B258081
M. Wt: 379.5 g/mol
InChI Key: FQHORWCITNIGFX-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}propanamide is a complex organic compound that features a piperazine ring substituted with a 4-methylbenzoyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Phenyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2,2-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}propanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}propanamide
  • 2,2-Dimethyl-N-{4-[4-(3-methylbenzoyl)piperazin-1-YL]phenyl}propanamide

Uniqueness

2,2-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

2,2-dimethyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]propanamide

InChI

InChI=1S/C23H29N3O2/c1-17-5-7-18(8-6-17)21(27)26-15-13-25(14-16-26)20-11-9-19(10-12-20)24-22(28)23(2,3)4/h5-12H,13-16H2,1-4H3,(H,24,28)

InChI Key

FQHORWCITNIGFX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C(C)(C)C

Origin of Product

United States

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